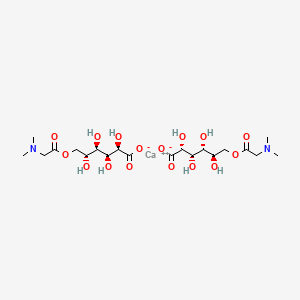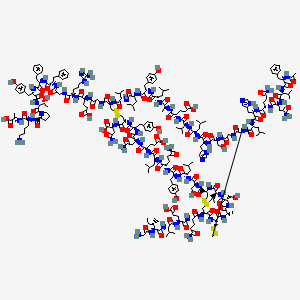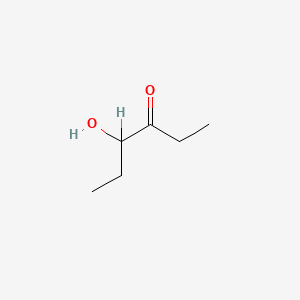
BORIC ACID TRIISOPROPYL ESTER
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boric acid triisopropyl ester, also known as triisopropyl borate, is an organoboron compound with the chemical formula C₉H₂₁BO₃. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its role as a reagent in organic synthesis, particularly in the formation of boronic esters and acids.
準備方法
Synthetic Routes and Reaction Conditions: Boric acid triisopropyl ester can be synthesized through the esterification of boric acid with isopropanol. The reaction typically involves the following steps:
Reactants: Boric acid and isopropanol are mixed in a reaction vessel.
Catalyst: A dehydrating agent such as phosphorus pentoxide is added to facilitate the removal of water.
Reaction Conditions: The mixture is heated and refluxed at a temperature of 65-70°C. The azeotrope formed is condensed and introduced into a dehydration kettle where it reacts with the dehydrant.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous reflux and distillation to ensure high purity and yield. The use of azeotropic distillation helps in the efficient removal of water, which is crucial for obtaining a high-purity product .
化学反応の分析
Types of Reactions: Boric acid triisopropyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can react with organometallic reagents to form boronic esters.
Hydrolysis: In the presence of water, it hydrolyzes to form boric acid and isopropanol.
Oxidation: It can be oxidized to form boric acid.
Common Reagents and Conditions:
Organometallic Reagents: Used in the formation of boronic esters.
Water: Used in hydrolysis reactions.
Oxidizing Agents: Used in oxidation reactions.
Major Products:
Boronic Esters: Formed through substitution reactions.
Boric Acid and Isopropanol: Formed through hydrolysis.
Boric Acid: Formed through oxidation
科学的研究の応用
Boric acid triisopropyl ester has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of boronic acids and esters, which are important intermediates in organic chemistry.
Catalysis: Acts as a Lewis acid catalyst in various chemical reactions.
Material Science: Used in the preparation of novel photoelectric materials and semiconductors.
Pharmaceuticals: Plays a role in the synthesis of antibiotics and other pharmaceutical compounds .
作用機序
The mechanism of action of boric acid triisopropyl ester involves its role as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. In organic synthesis, it helps in the formation of boronic esters by reacting with organometallic reagents. The esterification process involves the activation of boric acid by the dehydrating agent, followed by the nucleophilic attack of isopropanol .
類似化合物との比較
Trimethyl Borate: Another boric acid ester used in organic synthesis.
Triethyl Borate: Similar in structure and used in similar applications.
Tributyl Borate: Used in organic synthesis and as a reagent in various chemical reactions .
Uniqueness: Boric acid triisopropyl ester is unique due to its specific reactivity and the ease with which it forms boronic esters. Its thermal stability and relatively low toxicity make it a preferred reagent in many organic synthesis applications.
特性
CAS番号 |
10298-87-0 |
|---|---|
分子式 |
C112H125MoN8O23PW |
分子量 |
0 |
同義語 |
TRIISOPROPOXYBOROXINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





